3-Dimethylamino-2-isocyanoacrylic acid methylester
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Overview
Description
3-Dimethylamino-2-isocyanoacrylic acid methylester is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is also known by its IUPAC name, methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate . This compound is a crystalline powder that appears yellow in color and is insoluble in water .
Preparation Methods
The synthesis of 3-Dimethylamino-2-isocyanoacrylic acid methylester involves an isocyanation reaction. The specific step includes adding dimethylamine to methyl isocyanate, which reacts to generate the desired compound . This reaction needs to be carried out under appropriate temperature and stirring conditions to ensure the proper formation of the product . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
3-Dimethylamino-2-isocyanoacrylic acid methylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3-Dimethylamino-2-isocyanoacrylic acid methylester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 3-Dimethylamino-2-isocyanoacrylic acid methylester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3-Dimethylamino-2-isocyanoacrylic acid methylester can be compared with other similar compounds, such as:
Methyl 2-isocyanoacrylate: This compound has a similar structure but lacks the dimethylamino group.
Dimethylaminoacrylate: This compound has a similar functional group but does not contain the isocyano group.
Isocyanoacrylic acid methylester: This compound is similar but does not have the dimethylamino group.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREGRQYTSPAJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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